Cyclopentyl-(4-difluoromethoxy-benzyl)-amine
CAS No.: 136436-75-4
Cat. No.: VC8070279
Molecular Formula: C13H17F2NO
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136436-75-4 |
|---|---|
| Molecular Formula | C13H17F2NO |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | N-[[4-(difluoromethoxy)phenyl]methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H17F2NO/c14-13(15)17-12-7-5-10(6-8-12)9-16-11-3-1-2-4-11/h5-8,11,13,16H,1-4,9H2 |
| Standard InChI Key | YYCUBNGBWTWCRZ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F |
| Canonical SMILES | C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F |
Introduction
Synthesis Methods
The synthesis of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine typically involves nucleophilic substitution reactions. Below are the key steps:
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Reactants:
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Cyclopentylamine
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4-Difluoromethoxybenzyl chloride
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Reaction Conditions:
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Base: Sodium hydroxide or potassium carbonate.
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Solvent: Dichloromethane or toluene.
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Temperature: Reflux conditions to ensure complete conversion.
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Process:
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The reaction proceeds via nucleophilic substitution, where the amine group from cyclopentylamine replaces the leaving group (chloride) on 4-difluoromethoxybenzyl chloride.
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On an industrial scale, continuous flow processes and automated reactors are utilized to optimize yield and purity.
Applications in Research
Cyclopentyl-(4-difluoromethoxy-benzyl)-amine serves as a versatile compound in various fields:
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Chemistry:
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Used as a building block for synthesizing complex organic molecules.
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Biology:
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Investigated for its role as a biochemical probe in enzyme interaction studies.
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Medicinal Chemistry:
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Explored for potential therapeutic applications due to its binding affinity and selectivity.
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Industrial Chemistry:
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Utilized in creating specialty chemicals with unique properties.
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Mechanism of Action
The compound's functionality arises from its structural features:
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The cyclopentyl group enhances stability and lipophilicity, aiding cellular uptake.
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The difluoromethoxy group increases binding affinity to molecular targets such as enzymes or receptors.
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These interactions modulate biochemical pathways, making it a candidate for therapeutic research.
Comparison with Similar Compounds
Cyclopentyl-(4-difluoromethoxy-benzyl)-amine is distinct due to its combination of cyclopentyl and difluoromethoxy groups. Below is a comparison table:
| Compound | Key Features | Unique Properties |
|---|---|---|
| Cyclopentyl-(4-difluoromethoxy-benzyl)-amine | Cyclopentyl + Difluoromethoxy groups | High stability, lipophilicity, binding affinity |
| 4-Difluoromethoxybenzyl chloride | Lacks cyclopentyl group | Lower stability |
| 4-Trifluoromethoxybenzyl alcohol | Trifluoromethoxy group instead of difluoro | Different reactivity profile |
Research Outlook
Cyclopentyl-(4-difluoromethoxy-benzyl)-amine continues to be studied for its potential applications in drug development and material science due to its unique structure-property relationships.
This article provides an authoritative overview of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine, emphasizing its synthesis, chemical behavior, and applications across scientific disciplines.
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